Product packaging for Isopentane(Cat. No.:CAS No. 4348-35-0)

Isopentane

Cat. No.: B10822264
CAS No.: 4348-35-0
M. Wt: 72.15 g/mol
InChI Key: QWTDNUCVQCZILF-UHFFFAOYSA-N
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Description

Contextualization within Hydrocarbon Chemistry and Research Domains

Within the broader field of hydrocarbon chemistry, isopentane (B150273) occupies a significant position as a fundamental C₅ alkane. Its structure serves as a key example in the study of structural isomerism and its impact on physical properties like boiling point and melting point. wikipedia.orglabproinc.com The difference in branching among n-pentane, this compound, and neopentane (B1206597) leads to variations in intermolecular forces, affecting their volatility and phase transitions. wikipedia.orglabproinc.com

This compound's role extends across several research domains. In organic chemistry, it is utilized as a solvent for non-polar compounds due to its low boiling point and non-polar nature. chemicalbook.comfortunebusinessinsights.comhaltermann-carless.com This property makes it suitable for applications such as extraction and purification of natural products like plant oils and waxes. fortunebusinessinsights.com Furthermore, this compound serves as a building block and feedstock in the synthesis of other industrial chemicals, notably isoprene (B109036), a key monomer for synthetic rubber production. junyuanpetroleumgroup.comchemicalbook.commarketresearchfuture.comresearchgate.net

In physical chemistry and materials science, this compound is employed in low-temperature applications. When combined with cooling agents like liquid nitrogen or dry ice, it can achieve very low bath temperatures, making it valuable for experiments requiring cryogenic conditions, such as cryosectioning of biological tissues in histology. wikipedia.orgchemicalbook.comimarcgroup.comnyu.edu Research has also explored mixtures of this compound and n-pentane as potential cryogenic hydraulic liquids and pressure-transmitting media in low-temperature, high-pressure studies due to their low solidification temperatures. researchgate.net

The petrochemical industry heavily utilizes this compound, both as a component of natural gasoline and as a blending agent in motor fuels due to its relatively high octane (B31449) rating compared to n-pentane. wikipedia.orgchemicalbook.com Research in this area focuses on optimizing fuel blends for improved performance and reduced emissions. imarcgroup.com

Historical Evolution of Research Perspectives on this compound

The study of pentane (B18724) isomers, including this compound, dates back to the 19th century. The mixture of pentanes was first isolated in the 1860s from the destructive distillation of boghead coal. wikipedia.org Early research focused on separating and identifying these isomers based on their distinct boiling points. American chemist Cyrus Warren was credited with properly separating the pentane isomers and determining the boiling point of this compound around 30°C. wikipedia.org

Initially, research on this compound was primarily driven by the need to understand and utilize the components of natural gas and crude oil. Its presence in natural gasoline made its properties and behavior relevant to the burgeoning fuel industry. wikipedia.orgchemicalbook.com Early industrial applications likely focused on its use as a volatile solvent or a component in fuel mixtures.

As chemical synthesis techniques advanced, research expanded to explore the conversion of this compound into other valuable chemicals. The dehydrogenation of this compound to produce isoamylenes and subsequently isoprene became a significant area of study, driven by the growing demand for synthetic rubber. junyuanpetroleumgroup.comchemicalbook.comresearchgate.net

The development of low-temperature techniques in various scientific disciplines also brought this compound into focus as a suitable medium for achieving and maintaining cryogenic conditions. Its low melting point made it particularly useful for cooling baths in laboratory settings. wikipedia.orgchemicalbook.comimarcgroup.comnyu.edu

Contemporary Research Landscape and Emerging Trends for this compound

Contemporary research on this compound continues to build upon its established applications while exploring new frontiers driven by technological advancements and environmental considerations.

One significant area of current research involves the optimization of catalytic processes for the isomerization of n-pentane to this compound and the dehydrogenation of this compound to isoprene. researchgate.netkaimosi.com Researchers are investigating novel catalysts, such as platinum-promoted tungstated zirconia supported on mesoporous materials and modified zeolites, to improve reaction efficiency, selectivity, and energy consumption. researchgate.netkaimosi.com The use of techniques like in situ IR spectroscopy and molecular dynamics simulations provides deeper insights into reaction mechanisms and catalyst performance at the molecular level. kaimosi.comresearchgate.net

This compound's role as a solvent is also being re-evaluated and expanded. While traditionally used for non-polar extractions, research into its behavior in mixtures and under varying conditions, such as in supercritical fluids, is ongoing. acs.org Its application as a solvent in specific industrial cleaning processes, particularly in electronics manufacturing, is also an area of continued relevance. businessresearchinsights.comchemanalyst.com

Furthermore, the physical properties of this compound, particularly its low-temperature behavior, are still subjects of research. Studies on the solidification and viscosity of this compound/n-pentane mixtures at low temperatures and high pressures are relevant for applications requiring cryogenic hydraulic fluids or pressure-transmitting media. researchgate.net The use of this compound in conjunction with liquid nitrogen for rapid tissue freezing in biological research remains a standard technique, with ongoing efforts to understand and optimize the freezing process to prevent ice crystal formation. nyu.edu

Emerging trends in this compound research are often linked to sustainability and efficiency. The exploration of this compound as a component in renewable fuels and its role in energy-efficient technologies like foam insulation and Organic Rankine Cycles for waste heat recovery are gaining prominence. marketresearchfuture.comimarcgroup.combusinessresearchinsights.commdpi.com Research into developing eco-friendly formulations and production processes for this compound blends aligns with global environmental concerns. businessresearchinsights.com The use of this compound in geothermal power production as a working fluid is another area of ongoing interest. wikipedia.orgchemicalbook.comfactmr.com

The market dynamics of this compound, influenced by factors like raw material costs, supply-demand shifts, and regulatory measures related to VOC emissions and greenhouse gases, also indirectly shape research priorities, driving the search for more efficient production methods and environmentally friendlier applications. fortunebusinessinsights.comimarcgroup.comimarcgroup.com

Here is a data table summarizing some key physical properties of this compound relevant to research:

PropertyValueSource
Chemical FormulaC₅H₁₂ wikipedia.orgjunyuanpetroleumgroup.com
Molar Mass72.151 g/mol wikipedia.orgfishersci.co.uk
AppearanceColorless liquid wikipedia.orgjunyuanpetroleumgroup.com
OdorGasoline-like wikipedia.orginchem.org
Density (at 20°C)616 mg/mL (0.616 g/cm³) wikipedia.org
Melting Point-161 to -159 °C (112 to 114 K) wikipedia.org
Boiling Point27.8 to 28.2 °C (300.9 to 301.3 K) wikipedia.org
Vapor Pressure (at 20°C)76.992 kPa (0.76 atm, 760 mmHg approx.) wikipedia.orginchem.org
Solubility in WaterNone inchem.org
Octane Rating (RON)93.7 wikipedia.orgchemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12<br>C5H12<br>(CH3)2-CH-CH2-CH3 B10822264 Isopentane CAS No. 4348-35-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylbutane
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InChI

InChI=1S/C5H12/c1-4-5(2)3/h5H,4H2,1-3H3
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InChI Key

QWTDNUCVQCZILF-UHFFFAOYSA-N
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Canonical SMILES

CCC(C)C
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Molecular Formula

C5H12, Array
Record name ISOPENTANE
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Related CAS

76701-33-2
Record name Butene, 2-methyl-, homopolymer
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DSSTOX Substance ID

DTXSID8025468
Record name 2-Methylbutane
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Molecular Weight

72.15 g/mol
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Physical Description

Watery colorless liquid with a gasoline-like odor. Floats on water. Flammable, irritating vapor is produced. Boiling point is 82 °F. (USCG, 1999), Gas or Vapor; Liquid; Other Solid; Pellets or Large Crystals, Colorless liquid with a pleasant, gasoline-like odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

82 °F at 760 mmHg (NTP, 1992), 27.83 °C, 28 °C
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Flash Point

-70 °F (NTP, 1992), -51 °C (-60 °F) - closed cup, <-60 °F (<-51 °C) - closed cup
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992), In water, 48 mg/L at 25 °C, In water, 49.6 mg/L at 25 °C, Insoluble in water, Miscible with alcohol, ether, Soluble in hydrocarbons, oils, ether; very slightly soluble in alcohol, Solubility in water: none
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Density

0.62 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6201 g/cm cuat 20 °C, Relative density (water = 1): 0.6
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Vapor Density

2.48 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.48 (Air = 1), Relative vapor density (air = 1): 2.5
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Vapor Pressure

400 mmHg at 50.9 °F ; 595 mmHg at 70.0 °F (NTP, 1992), 689.0 [mmHg], Vapor pressure, kPa at 20 °C: 79
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Color/Form

Volatile liquid or gas, Colorless liquid

CAS No.

78-78-4, 68513-65-5
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Melting Point

-255.8 °F (NTP, 1992), -159.8 °C, -160 °C
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Advanced Synthetic Methodologies and Production Routes for Isopentane

Catalytic Isomerization Processes for Isopentane (B150273) Production

Catalytic isomerization of n-pentane involves the rearrangement of the carbon skeleton from a linear to a branched structure in the presence of a catalyst and typically hydrogen. google.comkau.edu.sa This reaction is equilibrium-limited, and lower temperatures generally favor the formation of this compound thermodynamically. researchgate.net

Heterogeneous Catalysis in this compound Synthesis

Heterogeneous catalysts, which exist in a different phase from the reactants, are widely used in industrial isomerization processes due to their ease of separation from the product stream. essentialchemicalindustry.org Bifunctional catalysts containing both metal and acid sites are commonly employed for n-pentane hydroisomerization. kau.edu.saput.ac.ir The metal sites are responsible for the dehydrogenation of paraffins to olefins and the re-hydrogenation of the isomerized olefins, while the acid sites catalyze the skeletal isomerization of the olefins. kau.edu.saput.ac.ir

Zeolitic Materials as Catalysts for this compound Isomerization

Zeolites are crystalline aluminosilicate (B74896) materials with well-defined pore structures and intrinsic acidity, making them effective solid acid supports for isomerization catalysts. essentialchemicalindustry.orgput.ac.ir Zeolites such as mordenite (B1173385) (MOR), Beta, and ZSM-5 have been investigated for n-pentane isomerization. put.ac.irkaimosi.comnih.gov Platinum (Pt) is often loaded onto these zeolites to provide the necessary metallic function for hydroisomerization. put.ac.irnih.govtandfonline.comtandfonline.com For instance, platinum on mordenite (Pt-MOR) zeolite catalysts have shown feasibility for the hydroisomerization of 1-pentene (B89616) to iso-pentane in a single reactor. tandfonline.comtandfonline.com Studies have shown that the conversion of n-pentane and selectivity to this compound can be influenced by factors such as the method of platinum incorporation and the morphology of the zeolite crystals. nih.gov

Supported Metal Catalysts for this compound Production

In addition to zeolites, other solid acid supports are used in conjunction with supported metals for this compound production. These include chlorided alumina (B75360) and sulfated metal oxides like sulfated zirconia. google.com Platinum and palladium are preferred metals for these catalysts due to their hydrogen-dissociative properties, which are crucial for the hydroisomerization mechanism. google.comtandfonline.com For example, platinum on sulfated zirconia (Pt/SZ) catalysts have been studied for n-pentane isomerization. The activity and selectivity of these catalysts can be influenced by the metal content and the preparation method. sci-hub.se Novel high surface area aluminum fluoride (B91410) supported palladium and platinum catalysts have also shown high efficiency in n-pentane hydroisomerization. kaimosi.com Tungstated zirconia supported on mesoporous materials like SBA-15, promoted with platinum, has demonstrated high selectivity towards this compound. kaimosi.comresearchgate.net

Homogeneous Catalysis in this compound Synthesis (if relevant in academic literature)

While heterogeneous catalysis is predominant in industrial this compound production, homogeneous catalysis is an important area of academic research in hydrocarbon transformations. Homogeneous catalysts are in the same phase as the reactants. essentialchemicalindustry.org Although the provided search results primarily focus on heterogeneous approaches for this compound synthesis via isomerization of n-pentane or hydroisomerization of pentenes, homogeneous catalysis is broadly studied for alkane dehydrogenation and C-H activation, which are related to hydrocarbon transformations. researchgate.netcatalysis.deresearchgate.netuio.no Research in homogeneous catalysis often involves transition metal complexes and aims to develop new catalytic concepts and understand reaction mechanisms. catalysis.deresearchgate.netuio.no Some studies explore the dehydrogenation of this compound to isopentene using homogeneous iridium catalysts in academic settings. researchgate.net However, direct homogeneous catalytic isomerization of n-pentane to this compound with high industrial relevance was not prominently featured in the provided search results.

Development of Novel Catalysts for Enhanced this compound Yield and Selectivity

Ongoing research focuses on developing novel catalysts with improved activity, selectivity, and stability for this compound production. This includes modifying existing catalyst systems and exploring new materials. For example, studies investigate the influence of promoters and support modifications on catalytic performance. The addition of elements like La and Ni to sulfated zirconia-alumina catalysts has been shown to improve dispersion of the metal and enhance acidity, leading to higher this compound yields. kaimosi.com Palladium-modified sulfated zirconia-alumina catalysts have demonstrated improved catalytic activity and stability in n-pentane isomerization. sci-hub.seresearchgate.net Novel non-noble metal catalysts, such as nickel-modified persulfated alumina@zirconia core-shell catalysts, are being developed as alternatives to precious metal catalysts. researchgate.net Hierarchical zeolites with modified acidity and pore structures are also being explored to enhance selectivity and reduce coke formation. acs.org The use of supercritical impregnation methods has been shown to improve the dispersion of active components on supports, leading to enhanced catalytic performance. kaimosi.comresearchgate.net

Alternative and Non-Catalytic Pathways for this compound Formation

While catalytic processes, particularly the isomerization of n-pentane, are common for this compound production, alternative and non-catalytic pathways also exist or are being explored. The isomerization of n-pentane to this compound can proceed via both monomolecular and bimolecular mechanisms. mpg.deresearchgate.net The monomolecular pathway is thought to occur on Lewis acid sites, involving hydride abstraction from the n-alkane. mpg.deresearchgate.net The bimolecular pathway involves the reaction of a carbenium ion with an alkene to form a larger carbenium ion (e.g., C₁₀ for n-pentane), followed by beta-scission and hydride shift to yield the iso-alkane product. mpg.deresearchgate.net

Non-catalytic methods for hydrocarbon conversion often require high temperatures, leading to less selective reactions and the formation of unwanted byproducts like pyrolysis and isomerization products. junyuanpetroleumgroup.com For instance, the dehydrogenation of this compound to isopentene, a precursor for isoprene (B109036), typically occurs at high temperatures (above 500-600 °C), which can result in significant side reactions. junyuanpetroleumgroup.com

Research into alternative approaches includes exploring different reaction conditions and intermediates. For example, studies on the catalytic oxidative dehydrogenation of n-pentane have shown that this route can be more feasible for producing olefins from alkanes compared to direct catalytic dehydrogenation. cardiff.ac.uk While this focuses on olefin production, understanding such pathways can provide insights into potential routes or intermediates relevant to this compound formation or its precursors.

Green Chemistry Principles in this compound Production

The application of green chemistry principles in the production of chemicals like this compound is increasingly important to reduce environmental impact and promote sustainability. medcraveonline.comchemmethod.comecoonline.com Green chemistry emphasizes the design of chemical products and processes that minimize or eliminate the use and generation of hazardous substances. chemmethod.comecoonline.comepa.gov Key principles include waste prevention, atom economy, less hazardous chemical syntheses, designing safer chemicals, using safer solvents, designing for energy efficiency, using renewable feedstocks, reducing derivatives, employing catalysis, designing for degradation, and real-time analysis for pollution prevention. ecoonline.comepa.govyale.edu

Sustainable Feedstocks for this compound Synthesis

Traditionally, this compound is primarily derived from petrochemical sources, such as natural gas and as a byproduct of crude oil refining processes like catalytic cracking and steam cracking. wikipedia.orgfactmr.com However, there is a growing interest in utilizing sustainable feedstocks for chemical production to reduce reliance on finite fossil resources and mitigate environmental concerns. google.comrsc.orgacs.org

Sustainable feedstocks can include biomass-derived materials, agricultural and forestry residues, municipal solid waste, and other renewable resources. google.comrsc.orgnih.gov Research is exploring the conversion of these materials into various chemicals, including hydrocarbons. For instance, bioethanol, derived from biomass like sugarcane, corn, and food or wood waste, is being investigated as a renewable starting material for the production of various chemicals. acs.org While direct synthesis of this compound from bioethanol is not a primary current method, the broader effort to create bio-based hydrocarbons and intermediates from renewable sources could potentially impact future this compound production routes.

Energy-Efficient Protocols and Process Intensification

Minimizing energy consumption is a crucial aspect of green chemistry and sustainable chemical production. medcraveonline.comecoonline.comyale.edu Energy-efficient protocols and process intensification strategies aim to reduce the energy requirements of chemical processes, which in turn lowers operational costs and greenhouse gas emissions associated with energy generation. aiche.orgenergy.govmdpi.com

Process intensification involves the development of novel apparatuses and techniques that lead to substantial improvements in manufacturing and processing, such as dramatic reductions in equipment size, energy consumption, or waste production. aiche.orgenergy.govmdpi.comfrontiersin.org This can involve combining multiple unit operations into a single piece of equipment, such as reactive distillation, which integrates reaction and separation. researchgate.netenergy.govmdpi.comacs.org

In the context of this compound production, particularly through the isomerization of n-pentane, process intensification techniques like catalytic distillation can offer significant energy savings and reduced carbon dioxide emissions compared to conventional processes that involve separate reaction and separation steps. researchgate.net A validated model comparing conventional and intensified processes for isooctane (B107328) production (which can involve this compound as an inert or byproduct) demonstrated that catalytic distillation resulted in substantial energy savings and reduced CO₂ emissions. researchgate.net

Other approaches to energy efficiency include optimizing reaction conditions such as temperature and pressure, using highly selective catalysts that minimize side reactions and thus reduce the need for energy-intensive separations, and exploring alternative energy sources or heating methods like microwave technology. medcraveonline.comecoonline.comresearchgate.net Designing synthetic methods to be conducted at ambient temperature and pressure whenever possible is also a key principle for minimizing energy input. ecoonline.comyale.edu

The application of process intensification and the development of energy-efficient protocols are vital for making this compound production more sustainable and environmentally friendly, aligning with the broader goals of green chemistry.

Fundamental Chemical Reactivity and Mechanistic Studies of Isopentane

Reaction Kinetics and Thermodynamics of Isopentane (B150273) Transformations

The study of reaction kinetics and thermodynamics provides insights into the rates and energy changes associated with chemical transformations involving this compound. Thermodynamics focuses on the energy differences between reactants and products, predicting the feasibility and extent of a reaction, while kinetics examines the reaction rate and the step-by-step pathway (mechanism) by which it occurs. webassign.netrroij.com

Activation Energies and Transition State Analysis of this compound Reactions

The activation energy (Ea) is the minimum energy required for a reaction to occur, representing the energy barrier between reactants and products. vaia.com The transition state is a high-energy, unstable molecular configuration that exists momentarily at the peak of this energy barrier during the conversion of reactants to products. vaia.commasterorganicchemistry.com Analyzing the activation energies and transition states of this compound reactions provides critical information about the reaction pathway and rate. Computational methods, such as transition state theory (TST) and canonical variational transition state theory (CVT), are often employed to calculate rate coefficients and understand the potential energy surfaces of reactions involving this compound, particularly for hydrogen abstraction reactions. researchgate.netacs.orgresearchgate.net The energy barriers for abstracting primary, secondary, and tertiary hydrogen atoms from this compound have been found to be consistent with the corresponding C-H bond dissociation energies. researchgate.net

Radical Reactions of this compound

Radical reactions, characterized by species with unpaired electrons, play a significant role in the chemistry of alkanes like this compound, particularly at high temperatures or under irradiation. vedantu.com These reactions often proceed via chain mechanisms involving initiation, propagation, and termination steps.

This compound in Combustion Chemistry Mechanisms

This compound is a component of fuels like gasoline, and its combustion chemistry is a critical area of study. wikipedia.orgfiveable.me Combustion involves complex radical chain reactions. Detailed kinetic mechanisms are developed to model the oxidation and combustion of hydrocarbons, including this compound, describing the numerous elementary reactions that occur at both high and low temperatures. researchgate.netpsu.eduresearchgate.net These mechanisms are hierarchical, building upon the fundamental chemistry of smaller molecules. psu.edu Studies using techniques like ReaxFF molecular dynamics simulations investigate the decomposition mechanisms, showing that initial pyrolysis involves homolytic cleavage of C-H and C-C bonds. researchgate.net The combustion characteristics of this compound have been compared to other pentane (B18724) isomers, showing differences in intensity and product formation. researchgate.net

Photochemically Initiated Reactions of this compound

Photochemical reactions are initiated by the absorption of light, which can lead to the formation of reactive species like radicals. scribd.com this compound can undergo photochemically initiated reactions in the atmosphere, contributing to processes like photochemical smog formation. researchgate.netscribd.com Studies using smog chambers investigate the atmospheric photochemical reactions of hydrocarbons like this compound in the presence of nitrogen oxides (NOx). researchgate.netresearchgate.net The photolysis of species like HONO can be responsible for initiating radical reactions involving this compound in these environments. researchgate.netresearchgate.net

H-Abstraction Reactions of this compound by Radicals

Hydrogen abstraction is a fundamental elementary step in many radical reactions of alkanes. In this process, a radical removes a hydrogen atom from the alkane, forming a new radical. This compound has primary, secondary, and tertiary hydrogen atoms, which exhibit different reactivities towards abstraction due to differences in bond dissociation energies and steric effects. vedantu.comresearchgate.netdoubtnut.com Studies have investigated the rates and mechanisms of H-abstraction from this compound by various radicals, including H atoms and methyl radicals (CH3•). rsc.orgresearchgate.netresearchgate.netrsc.org Theoretical calculations using quantum mechanical methods are used to determine the potential energy surfaces and rate coefficients for these abstraction reactions. rsc.orgresearchgate.netresearchgate.net The selectivity of hydrogen abstraction is influenced by the type of hydrogen atom (primary, secondary, or tertiary), with tertiary hydrogens generally being the most reactive towards abstraction by free radicals. doubtnut.comrsc.org

This compound as a Substrate in Advanced Organic Synthesis (focus on functionalization)

The functionalization of unactivated C-H bonds in alkanes like this compound is a significant challenge in organic synthesis due to their inherent inertness and the subtle differences in the reactivity of various C-H bonds. snnu.edu.cnumich.edu Despite these challenges, progress has been made in developing methods for the selective functionalization of this compound.

One approach involves site-selective C-H functionalization using photocatalysis. For instance, studies have shown that decatungstate anion photocatalysis can achieve predominantly secondary C-H functionalization of this compound under certain conditions. nih.govacs.org However, the presence of a tertiary carbon does not always guarantee selective functionalization at that site, as competing reactions can occur. acs.org For example, the reaction of this compound with ethyl acrylate (B77674) catalyzed by TBADT resulted in a mixture of products from both methine (tertiary) and methylene (B1212753) (secondary) C-H cleavage. acs.org

Transition metal catalysis, particularly using iridium and rhodium complexes, has also been explored for the C-H activation and functionalization of alkanes. snnu.edu.cnumich.eduresearchgate.net While many studies focus on cyclic alkanes, research is ongoing to extend these methods to acyclic and branched alkanes like this compound. snnu.edu.cnresearchgate.net Site-selective C-H alkylation of unreactive hydrocarbons, including this compound, has been achieved using manganese catalysts under blue-light irradiation, demonstrating selectivity for tertiary over secondary and secondary over primary C-H bonds. researchgate.net

Another area of research involves the use of frustrated radical pairs for regioselective aliphatic C-H functionalization. nih.gov For this compound, predominantly secondary C-H functionalization was observed with certain reagents, while others favored primary functionalization. nih.gov

Dehydrogenation Kinetics of this compound

The dehydrogenation of this compound is a crucial process for the production of isopentenes and isoprene (B109036), valuable monomers in the polymer industry. google.comjunyuanpetroleumgroup.com This reaction is typically carried out catalytically and is endothermic, requiring elevated temperatures. researchgate.netresearchgate.netgoogle.com

The dehydrogenation of this compound can occur in a single step to directly produce isoprene, or more commonly, in a two-step process where this compound is first dehydrogenated to isopentenes (primarily 2-methyl-1-butene (B49056) and 2-methyl-2-butene), followed by the dehydrogenation of isopentenes to isoprene. google.comjunyuanpetroleumgroup.com The two-step process generally offers better yields and facilitates product separation. google.com

Various catalysts have been investigated for this compound dehydrogenation, including chromia-alumina, platinum-based catalysts, and iridium catalysts. researchgate.netgoogle.comjst.go.jpgoogle.com Chromia-alumina catalysts have been used commercially, but catalyst deactivation due to coke deposition is a significant challenge affecting reaction kinetics and catalyst longevity. jst.go.jpcapes.gov.brosaka-u.ac.jp

Kinetic models for this compound dehydrogenation often consider a consecutive reaction network: this compound → isopentenes → isoprene. jst.go.jposaka-u.ac.jp Side reactions, such as cracking and isomerization, also occur, influencing product selectivity. researchgate.nettandfonline.com Studies on chromia-alumina catalysts have shown that the conversion of this compound and the yield of isopentenes decrease relatively quickly with process time due to catalyst fouling, while the yield of isoprene decreases more slowly. jst.go.jpcapes.gov.br

The kinetics of oxidative dehydrogenation of this compound have also been studied, utilizing catalysts such as mixtures of bismuth, molybdenum, and alumina (B75360). osti.gov Computer simulations based on simplified consecutive/competitive reaction networks have shown reasonable agreement with experimental data for oxidative dehydrogenation, particularly at shorter retention times. osti.gov

The equilibrium constants for this compound dehydrogenation and the isomerization of isoamylenes are dependent on thermodynamic conditions. idosi.org Temperature significantly influences the equilibrium, with lower temperatures favoring the formation of this compound in hydroisomerization processes. tandfonline.comidosi.org

Research into improving dehydrogenation kinetics and catalyst stability continues, exploring different catalyst compositions, supports, and reaction conditions. researchgate.netgoogle.comidosi.org

Representative Data on this compound Dehydrogenation (Illustrative)

While specific detailed kinetic data varies significantly depending on the catalyst and reaction conditions, the following table provides an illustrative example of how conversion and product yields might change over time-on-stream in a catalytic dehydrogenation process, highlighting the effect of catalyst deactivation.

Time-on-Stream (h) This compound Conversion (%) Isopentenes Yield (%) Isoprene Yield (%)
0 45 40 3
1 40 37 3
2 35 32 2.8
3 30 28 2.5

Note: This table presents hypothetical illustrative data to demonstrate the concept of catalyst deactivation in this compound dehydrogenation and is not based on a specific cited source.

Theoretical and Computational Chemistry Studies of Isopentane

Quantum Mechanical Investigations of Isopentane (B150273) Molecular Structure and Energetics

Quantum mechanics is a fundamental theory in chemistry used to describe the electronic structure and properties of atoms and molecules. stanford.edusimonsfoundation.orgroyalsocietypublishing.orgarxiv.org Applied to this compound, quantum mechanical methods help elucidate its stable structures (conformers), the energy associated with these structures, and the energy changes during reactions.

Ab Initio and Density Functional Theory (DFT) Calculations on this compound Conformations

Ab initio and Density Functional Theory (DFT) calculations are powerful quantum mechanical methods used to determine the electronic structure and properties of molecules from first principles, without relying on experimental data. acs.orgnih.govmdpi.com These methods are frequently applied to study the different spatial arrangements, or conformers, that a molecule can adopt due to rotation around single bonds. mdpi.com Studies on this compound have utilized DFT methods, such as B3LYP-D3(BJ) and M06-2X-D3, with various basis sets (e.g., 6-311G(2df,2p) and ma-def2-TZVP) to optimize the geometries of its conformers. rsc.org These calculations can predict the relative energies and populations of different conformers at various temperatures. rsc.org For instance, investigations have compared the populations of different this compound conformers and their corresponding positive ions as a function of temperature. rsc.org Ab initio calculations, including MP2 level studies, have also been used to investigate complexes involving this compound as a model for amino acid residues, examining binding energies. nih.gov

Vibrational and Electronic Spectroscopy Simulations for this compound

Computational simulations of vibrational and electronic spectroscopy provide theoretical spectra that can be compared with experimental results to help identify molecular structures and understand electronic transitions. Vibrational spectroscopy, such as infrared and Raman spectroscopy, probes the vibrational modes of a molecule, which are related to its structure and bonding. Electronic spectroscopy, such as UV-Vis spectroscopy, examines the transitions between electronic energy levels. Quantum chemical calculations using DFT have been employed to predict the fundamental frequencies of neutral and cationic pentane (B18724) isomers, including this compound. researchgate.net Time-dependent DFT (TD-DFT) is used to compute excited electronic state vertical energies, aiding in the interpretation of experimental electronic spectra. researchgate.netacs.org Theoretical studies indicate that the electronic spectra of pentane isomers primarily involve mixed valence-Rydberg type transitions that converge to the ionization potentials. researchgate.net For this compound, a unimolecular dissociation to C₂H₅• and C₃H₇• radicals at 9.62 eV has been predicted from theory. researchgate.net

Potential Energy Surface (PES) Analysis for this compound Reactions

Potential Energy Surface (PES) analysis is a computational technique used to map the energy of a molecular system as a function of its geometry. This allows for the identification of stable structures (minima) and transition states (saddle points) that connect reactants and products in a chemical reaction. mdpi.com PES analysis is crucial for understanding reaction mechanisms and predicting reaction rates. Studies on this compound have focused on the hydrogen abstraction reactions by radicals, such as hydrogen atoms (H) and methyl radicals (CH₃). rsc.orgresearchgate.netrsc.org DFT methods, including B3LYP-D3(BJ) and M06-2X-D3, combined with higher-level single-point energy calculations like DLPNO-CCSD(T), have been used to explore the minimum energy paths on the PES for these reactions in both this compound molecules and their positive ions. rsc.orgrsc.org These studies have characterized the energy barriers for abstracting primary, secondary, and tertiary hydrogen atoms, finding consistency with bond dissociation energies. researchgate.net PES analysis, coupled with transition state theory (TST) and canonical variational transition state theory (CVT), has been used to determine the rate coefficients for these abstraction reactions over a range of temperatures. researchgate.net The inclusion of quantum mechanical tunneling effects, using methods like small-curvature tunneling (SCT), has been shown to improve agreement with experimental data for rate coefficients. researchgate.net Furthermore, PES analysis has been applied to study reactions involving the cyano radical (CN) with this compound, demonstrating the use of neural networks trained on computational data to represent reactive PESs. acs.orgethz.ch

Molecular Dynamics (MD) Simulations of this compound Systems

Molecular Dynamics (MD) simulations are computational methods that simulate the motion of atoms and molecules over time based on classical mechanics. koreascience.krresearchgate.net MD simulations are used to study the dynamic behavior of systems, including phase transitions, diffusion, and interactions between molecules.

This compound in Solution-Phase and Confinement Dynamics

MD simulations have been employed to study the behavior of this compound in different environments, including solution and confined spaces. In solution, this compound can act as a solvent or be a solute itself. Studies have investigated the optical dephasing of molecules like azulene (B44059) in this compound solution using techniques that provide insights into the solution dynamics. aip.org this compound is also used experimentally in conjunction with liquid nitrogen to create low-temperature baths for techniques like cryosectioning and EPR spectroscopy, where the dynamics of solvent phases around proteins in frozen solution are studied. wikipedia.orgnih.govnih.gov

The behavior of this compound under confinement, such as within nanopores or carbon nanotubes, has been explored using MD simulations. nih.govresearchgate.netnih.govacs.org These studies compare the diffusion and structural properties of this compound with its isomers, n-pentane and neopentane (B1206597), in confined environments like zeolite NaY and one-dimensional channels of AlPO₄-5 and carbon nanotubes. nih.govresearchgate.netacs.org Results indicate that the self-diffusivity of pentane isomers in these confined spaces can differ from their bulk behavior and is influenced by molecular shape and interactions with the pore walls. nih.govresearchgate.netacs.org For instance, this compound has shown higher diffusivity than n-pentane in AlPO₄-5 channels, attributed to its higher cross-section being closer to the void cross-section. researchgate.netacs.org Simulations have also revealed superdiffusive motion for this compound in carbon nanotubes. researchgate.netacs.org Experimental studies using gravimetric techniques have also investigated the capillary condensation of this compound in mixtures with other hydrocarbons and CO₂ in nanopores, providing experimental data to complement computational studies on confinement effects. nih.govacs.org

Intermolecular Interactions of this compound

Intermolecular interactions are the forces between molecules, which influence the physical properties and behavior of substances. libretexts.orginspiraadvantage.com In hydrocarbons like this compound, London dispersion forces are the primary type of intermolecular interaction. libretexts.org MD simulations are valuable for studying these interactions and their impact on macroscopic properties. Simulations of liquid pentane isomers, including this compound, have investigated thermodynamic, structural, and dynamic properties, as well as transport coefficients like self-diffusion, viscosity, and thermal conductivity, based on intermolecular potentials like the Lennard-Jones potential. koreascience.krresearchgate.net These studies have shown that intermolecular interactions become weaker as molecular branching increases and surface area decreases, influencing properties like pressure and inter-carbon Lennard-Jones energy. koreascience.kr The distances between intermolecular sites have been observed to be larger with increased branching in simulations. koreascience.kr MD simulations are also used to study interactions in mixtures containing this compound, such as those involving CO₂ in nanopores. nih.govacs.org Furthermore, simulations have explored the interactions of this compound acting as a model for amino acid residues with other molecules, providing insights into non-covalent interactions relevant in biological or host-guest systems. nih.govnih.gov

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound6556
n-Pentane8003
Neopentane10950
Hydrogen (atom)783
Methyl radical163016
Cyano radical104901
Azulene9231
Carbon Dioxide280
Water962
Ethanolamine700
Ammonia223
Dimethyl sulfoxide679
4-mercaptopyridine123912
Isoleucine796
Alanine330
Glycine750
Hydrogen radical783

Interactive Data Tables:

While specific numerical data tables directly extractable from the search results for interactive display are limited, the findings described can be conceptually represented.

Conceptual Data Representation: Relative Self-Diffusivity of Pentane Isomers in Zeolite NaY nih.gov

Pentane IsomerRelative Self-Diffusivity (Arbitrary Units)
NeopentaneHigh
This compoundMedium
n-PentaneLow

Note: This table represents the trend observed in MD simulations and neutron scattering, not precise numerical values from the snippets.

Conceptual Data Representation: Enthalpies of Formation of this compound H-Abstraction Radicals (kcal/mol) researchgate.net

Radical ProductEnthalpy of Formation (kcal/mol)
C•H₂CH₂CH(CH₃)CH₃12.0
CH₃CH₂CH(CH₃)C•H₂11.9
CH₃C•HCH(CH₃)CH₃9.4
CH₃CH₂C•(CH₃)CH₃7.0

Note: These values were determined using isodesmic reaction analysis in quantum mechanical studies.

Computational Catalysis Studies Involving this compound

Computational catalysis studies involving this compound often focus on its transformations, such as isomerization or cracking, which are important in the petrochemical industry for producing high-octane gasoline components. These studies utilize various computational techniques to model the interactions between this compound molecules and catalysts, aiming to understand and optimize catalytic performance.

Active Site Modeling for this compound Reactions

Active site modeling in computational catalysis aims to describe the specific locations on a catalyst surface where chemical reactions occur. For this compound transformations, this involves characterizing the interaction of this compound with the catalytic material at the atomic or molecular level. Studies may focus on the geometric and electronic structure of the active site and how it influences the adsorption and activation of this compound.

Computational studies have investigated the hydrogen extraction reactions of this compound molecules and ions, which are relevant in processes like plasma-assisted combustion. These studies characterized the strengths of C-C and C-H bonds through bond order analyses to predict changes in the active sites of this compound molecules and positive ions. rsc.org Molecular orbitals were analyzed to identify patterns for establishing forming rules, showing consistency with potential energy surface (PES) analysis. rsc.orgresearchgate.net

Elucidation of Reaction Pathways for this compound Transformations

Elucidating reaction pathways involves mapping out the step-by-step molecular transformations that occur during a chemical reaction, including the identification of intermediates and transition states. Computational methods, such as density functional theory (DFT) and ab initio calculations, are extensively used to calculate the energy barriers and reaction rates for different possible pathways.

For this compound, computational studies have explored pathways for reactions like isomerization and cracking. For instance, studies on the hydrogen extraction reactions of this compound molecules and ions by hydrogen radicals have discussed the hydrogen abstraction potential energy surfaces. rsc.orgresearchgate.netrsc.org These studies evaluated and compared the reactions at different computational levels. rsc.orgresearchgate.net The structure selectivity of different reactions was discussed based on predicted rate constant calculations across a range of temperatures (300–2000 K), and the mechanisms were compared based on this compound pyrolysis models constructed using tools like Reaction Mechanism Generator (RMG) and updated rate constants. rsc.orgrsc.org

In the context of catalytic cracking, while many studies focus on n-pentane or other hydrocarbons, the principles and computational techniques used are applicable to this compound. Studies on the catalytic cracking of pentene, an isomer of this compound, over acidic zeolites have explored monomolecular (protolytic) and bimolecular (oligomerization cracking) as main reaction pathways. mdpi.com Computational studies have also been used to analyze the reaction pathways of n-pentane cracking on zeolites. researchgate.net The isomerization of pentane to this compound is an exothermic reaction, and thermodynamic analysis has been carried out to calculate data such as standard molar enthalpy change, standard molar Gibbs free energy change, and standard equilibrium constants at various temperatures. researchgate.net

Grand Canonical Monte Carlo (GCMC) Simulations for Adsorption and Separation

Grand Canonical Monte Carlo (GCMC) simulations are a powerful computational technique used to study the adsorption and separation of fluids in porous materials, such as zeolites and Metal-Organic Frameworks (MOFs). In the context of this compound, GCMC simulations are employed to understand how this compound interacts with these materials and how it can be separated from mixtures with other hydrocarbons, such as n-pentane.

GCMC simulations allow for the calculation of adsorption isotherms, which describe the amount of a substance adsorbed by a material at a given temperature and pressure. They can also provide insights into the isosteric heat of adsorption, which is related to the strength of the interaction between the adsorbate and the adsorbent. mdpi.comresearchgate.net

Studies using GCMC simulations have investigated the adsorption and separation of n-pentane and this compound in various zeolites, including MWW, BOG, MFI, and LTA. researchgate.netresearchgate.net These simulations have shown that the adsorption capacity is influenced by the physical properties of the zeolite, such as pore size and structures, and isosteric heat. researchgate.netresearchgate.net In some zeolites (BOG, MFI, and LTA), the adsorption amount of n-pentane is higher than this compound, while the opposite is observed in MWW. researchgate.netresearchgate.net The separation capacity of n- and this compound can increase with elevated pressure and increasing this compound composition in binary mixture simulations. researchgate.net The adsorption mechanism and competition process have been examined, indicating that preferential adsorption contributions are dominant at low pressure, while the size effect becomes important at higher pressures, leading to the smaller n-pentane successfully competing in binary adsorption. researchgate.net MFI zeolite has shown good separation performance due to its high shape selectivity. researchgate.netresearchgate.net

GCMC simulations, sometimes combined with techniques like parallel tempering or Configurational-Bias Monte Carlo (CBMC), have been used to study the adsorption of alkane mixtures in zeolites. researchgate.netacs.org These studies can capture complex selectivity behavior observed in experiments, such as selectivity inversion and azeotrope formation. acs.org

Furthermore, GCMC simulations have been applied to study the adsorption and separation of pentane isomers (n-pentane, this compound, and neopentane) in functionalized UiO-66 MOF family. mdpi.comresearchgate.net These studies evaluate the impact of organic linker functionalization on adsorption isotherms, isosteric heats, and competitive behavior in mixtures. mdpi.comresearchgate.net The analysis provides a molecular-level view of host-guest and guest-guest interactions, helping to elucidate the recognition and selectivity mechanisms governing the separation of these C5 isomers. mdpi.comresearchgate.net At low loading, the isosteric heats for branched isomers (this compound and neopentane) were found to be significantly higher than for n-pentane in UiO-66-H, UiO-66-CH3, and UiO-66-COOH. mdpi.com

Molecular dynamics studies have also complemented GCMC simulations by investigating the behavior of n-pentane and this compound in one-dimensional channels of materials like AlPO4-5 and carbon nanotubes, providing insights into their diffusion and structural variations within these confined spaces. nih.gov

Table: Adsorption Characteristics of Pentane Isomers in UiO-66 Variants (Low Loading)

MaterialThis compound Isosteric Heat (kJ/mol)n-Pentane Isosteric Heat (kJ/mol)
UiO-66-H71-7562-68
UiO-66-CH371-7562-68
UiO-66-COOH71-7562-68

Note: Data compiled from computational studies on UiO-66 MOFs. mdpi.com

Advanced Analytical and Spectroscopic Characterization Methodologies in Isopentane Research

High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., advanced NMR, MS, IR, Raman)

High-resolution spectroscopic techniques play a vital role in the structural characterization and identification of organic compounds, including isopentane (B150273). Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Raman spectroscopy provide complementary information about the molecular structure and functional groups present. These techniques are fundamental in organic chemistry laboratories for structure determination and analysis. chemistrydocs.com

NMR spectroscopy, particularly advanced techniques like multinuclear NMR (e.g., ¹H and ¹³C NMR), can provide detailed information about the hydrogen and carbon framework of this compound, including the connectivity and chemical environment of individual atoms. azom.comwisc.edu This allows for unambiguous identification and differentiation from its structural isomers.

Mass spectrometry is used to determine the molecular weight of this compound and provides fragmentation patterns that can help confirm its structure. wisc.edu Hyphenated techniques coupling chromatography with MS, such as GC-MS, are particularly powerful for identifying this compound in mixtures. cpur.in

Advanced Chromatographic Methods for this compound in Complex Matrices

Chromatographic methods are essential for separating this compound from complex mixtures and matrices, allowing for its subsequent detection and quantification. These techniques exploit the differential partitioning of compounds between a stationary phase and a mobile phase. iipseries.orgfrontiersin.orgmdpi.com

Gas Chromatography (GC) is a widely used technique for the separation of volatile and semi-volatile compounds like this compound. cpur.iniipseries.org In GC, a carrier gas acts as the mobile phase, carrying the vaporized sample through a column containing a stationary phase. cpur.in The separation is based on the differences in boiling points and interactions with the stationary phase. GC is particularly useful for analyzing hydrocarbons in matrices such as natural gas and petroleum products, where this compound is a significant component. wikipedia.org Advanced GC techniques, often coupled with detectors like Flame Ionization Detectors (FID) or Mass Spectrometers (MS), enable highly sensitive and selective analysis of this compound even at low concentrations in complex samples. cpur.in For instance, GC has been used for the analysis of hydrocarbon gases, including this compound, in the oil and gas industry for mud logging, providing critical information about reservoir composition. spectroscopyonline.com

High-Performance Liquid Chromatography (HPLC), while more commonly used for less volatile compounds, can also be applied in certain contexts for separating hydrocarbon mixtures or samples where this compound is present alongside other components. iipseries.orgfrontiersin.orgmdpi.com Advanced HPLC strategies, including those with innovative stationary phases and optimized mobile phases, are developed for efficient isolation of compounds from complex matrices. researchgate.net

In-Situ and Operando Spectroscopic Studies of this compound Reactions (General research methodology)

In-situ and operando spectroscopy are powerful research methodologies used to study chemical reactions and catalytic processes under realistic conditions. kit.eduwikipedia.orgeuropean-mrs.com This approach involves simultaneously monitoring the reaction progress and the structural or electronic properties of the materials involved, such as catalysts, using spectroscopic techniques. kit.eduwikipedia.orgeuropean-mrs.comnih.gov

In the context of this compound research, particularly in areas like catalysis (e.g., isomerization or cracking of hydrocarbons), in-situ and operando studies can provide valuable insights into reaction mechanisms, active sites of catalysts, and deactivation pathways. kit.eduwikipedia.orgchemcatbio.org By coupling spectroscopic techniques (such as IR, Raman, NMR, or X-ray absorption spectroscopy) with online analysis of reaction products (often using GC or MS), researchers can correlate the structural changes in the catalyst or intermediates with the catalytic activity and selectivity towards products derived from this compound. kit.eduwikipedia.orgnih.gov This allows for a deeper understanding of how this compound reacts under specific conditions and how catalysts influence these transformations. The development of specialized reaction cells that can withstand high temperatures and pressures is crucial for conducting in-situ and operando studies under industrially relevant conditions. kit.edunih.gov

Development of Novel Sensors for this compound Detection (Academic research focus on principles)

The development of novel sensors for the detection of specific chemical compounds like this compound is an active area of academic research. This research focuses on the principles by which a sensor can selectively recognize and quantify the target analyte, often in the gas phase. researchgate.netfrontiersin.org

Academic research in this field explores various transduction principles, where the interaction of this compound with a sensing material is converted into a measurable signal (e.g., electrical, optical, or mechanical). researchgate.netacs.org This includes the investigation of new sensing materials with enhanced sensitivity and selectivity towards this compound. researchgate.netfrontiersin.org Nanomaterials, such as metal-organic frameworks (MOFs) and graphene composites, are being explored for their unique properties, including high surface area and tunable interactions, which can lead to improved sensor performance. researchgate.netacs.orgrsc.org

Isopentane in Specialized Applications and Materials Science

Isopentane (B150273) as a Component in Advanced Fuel Formulations

Mechanisms of Octane (B31449) Number Enhancement by this compound

Octane number is a measure of a fuel's resistance to knocking or autoignition during combustion in an internal combustion engine. Higher octane numbers indicate greater resistance to knocking. This compound contributes to octane number enhancement primarily due to its branched molecular structure. tandfonline.com Branched alkanes burn more smoothly and are less prone to autoignition compared to their straight-chain counterparts with the same number of carbon atoms. tandfonline.comub.edu

The Research Octane Number (RON) and Motor Octane Number (MON) are two standard measures of a fuel's octane performance. ub.edu this compound has a significantly higher RON (93) compared to n-pentane (61.8). researchgate.net This difference highlights the impact of branching on antiknock properties. researchgate.net The inclusion of this compound in gasoline blends helps to increase both RON and MON, improving the fuel's performance under various engine operating conditions. researchgate.net

Surrogate gasoline formulations, used for modeling and research purposes, often include this compound to accurately replicate the properties of commercial gasoline, including octane sensitivity (RON-MON) and volatility characteristics like Dry Vapor Pressure Equivalent (DVPE). springerprofessional.deresearchgate.net Replacing isooctane (B107328) with this compound in these surrogates allows for a wider range of compositions that can match the RON and MON of a given fuel. researchgate.net

This compound in Biofuel Blending Research

Research into biofuel blending explores the potential of incorporating renewable fuel sources into conventional petroleum-based fuels. This compound can play a role in this research, particularly in the development of advanced biofuel blends. While much of the focus in biofuel research is on compounds like ethanol (B145695) and biodiesel, studies have investigated the inclusion of this compound in blends with other fuel components, including those derived from biomass. mdpi.com The physical and combustion properties of this compound may make it a suitable component in next-generation biofuels, contributing to desired characteristics such as volatility and octane rating. researchgate.net Research has considered the addition of this compound to blends containing ethanol, biodiesel, and Fischer-Tropsch diesel to evaluate its effects on engine combustion performance and emissions. mdpi.com

This compound in Polymer Science and Engineering

This compound is widely utilized in polymer science and engineering, primarily as a blowing agent in foam production and as a solvent or diluent in polymerization processes. arpadis.comjunyuanpetroleumgroup.com

Role as a Blowing Agent in Advanced Foam Production (focus on material properties, e.g., thermal insulation)

This compound is a key physical blowing agent in the production of various polymer foams, including polystyrene (PS), polyurethane (PU), and polyisocyanurate (PIR) insulation foams. trecora.comarpadis.comgasesgrit.com Blowing agents are substances that produce a cellular structure within a material during processing. trecora.com this compound's low boiling point allows it to vaporize easily during the foaming process, creating the desired cellular structure. trecora.com

The cellular structure imparted by blowing agents like this compound is crucial for the performance characteristics of foams, particularly their thermal insulation properties. trecora.comarpadis.com The trapped gas within the closed-cell structure acts as an insulator, reducing heat transfer. gasesgrit.com this compound itself has low thermal conductivity in its gas phase, which further enhances the insulating properties of the foam. trecora.comjunyuanpetroleumgroup.com

Historically, chlorofluorocarbons (CFCs) were used as blowing agents, but due to their ozone-depleting potential, they have been replaced by more environmentally friendly alternatives like hydrocarbons, including this compound. trecora.comtaylorandfrancis.com Blends of this compound with other pentane (B18724) isomers, such as n-pentane and cyclopentane (B165970), are often used to optimize foam properties, balancing factors like insulation performance, dimensional stability, and processing characteristics. trecora.comgoogle.com For instance, blends of this compound and cyclopentane can yield foams with excellent insulating properties and enhanced structural stability. trecora.com While the initial thermal insulation (K-factor) of this compound-blown foam might be slightly higher than foams produced with some other agents, the aged K-factor, representing long-term insulation value, can be comparable or superior. google.com

This compound as a Solvent or Diluent in Polymerization Processes

This compound serves as a solvent or diluent in various polymerization processes. junyuanpetroleumgroup.comjunyuanpetroleumgroup.com In solution polymerization, a solvent is used to dissolve the monomers and the growing polymer chains. google.com this compound's ability to dissolve many organic compounds and its relatively low boiling point make it suitable for this application, allowing for easy removal after polymerization. junyuanpetroleumgroup.comgoogle.com.na

In gas-phase polymerization of polymers like polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP), this compound can be injected in liquid form to cool the reaction and prevent the polymer particles from sticking together. haltermann-carless.com It evaporates, absorbing heat, and can then be condensed and reused. haltermann-carless.com

This compound acts as a diluent in polymerization by dissolving components and facilitating reactions between other chemicals without interfering with the polymerization itself. junyuanpetroleumgroup.com Studies have investigated the solubility of monomers like ethylene (B1197577) in solvents like this compound in the context of polymerization processes. researchgate.net

Influence of this compound on Polymer Morphology and Structure

The presence and behavior of solvents or blowing agents like this compound during polymer processing can significantly influence the resulting polymer morphology and structure. Polymer morphology refers to the physical form and structure of a polymer, including its crystallinity, the arrangement of polymer chains, and the formation of cellular structures in foams. stanford.edu

In foam production, the vaporization of this compound directly dictates the formation and characteristics of the cellular structure, impacting cell size and distribution, which in turn affect material properties like thermal insulation and mechanical strength. trecora.comgasesgrit.com

In polymerization processes where this compound is used as a solvent or diluent, its interaction with monomers and polymer chains can influence chain growth, polymer coiling, and ultimately the molecular weight distribution and crystallinity of the final polymer. stanford.edunih.gov The solubility of monomers and other components in this compound within the reaction medium is a critical factor affecting the polymerization rate and the properties of the nascent polymer particles. researchgate.netnih.gov Research has explored the diffusion of this compound within polymer particles, which is relevant to understanding mass transport phenomena during polymerization and processing. epa.gov The choice of solvent in polymerization can also impact the morphology of membranes produced through techniques like interfacial polymerization. researchgate.net

This compound in Cryogenic Engineering and Refrigeration Cycles

This compound plays a role in low-temperature applications, particularly within cryogenic engineering and refrigeration cycles. Its thermodynamic properties make it suitable for inclusion in mixed-refrigerant systems used for processes such as the liquefaction of natural gas and hydrogen. aip.orgresearchgate.net

Thermodynamic Properties and Phase Equilibria of this compound at Cryogenic Temperatures

Understanding the thermodynamic properties and phase equilibria of this compound at cryogenic temperatures is crucial for its effective use in low-temperature applications. Studies have investigated the freezing and melting temperatures of pure this compound and its binary mixtures with substances like methane (B114726) at high pressures and cryogenic temperatures. researchgate.net Experimental data on this compound melting have been compared with predictions from thermodynamic models, and adjustments to model parameters have shown significant reductions in deviations from experimental data. researchgate.net The heat capacity and entropy of this compound have also been subjects of study, contributing to a broader understanding of its thermodynamic behavior. acs.org Historical work has compiled thermodynamic properties of this compound, including saturated liquid and vapor properties, based on experimental data and equations of state, covering various temperature and pressure ranges. scribd.com

Adding higher boiling point components like this compound to mixed refrigerants can enhance the performance of liquefaction facilities. researchgate.net However, a critical consideration at cryogenic temperatures is the potential for these heavier compounds to freeze out from the mixture. researchgate.net This solid formation can lead to blockages and risks of plant shutdown in cryogenic heat exchangers. researchgate.net Research focusing on predicting these solid formation conditions is therefore important for the safe and efficient operation of such systems. researchgate.net

This compound in Cryogenic Heat Transfer Systems and Exchangers

This compound is utilized in cryogenic heat transfer systems, particularly within the mixed-refrigerant cycles employed in natural gas liquefaction facilities. aip.orgresearchgate.net These processes rely on cryogenic heat exchangers to achieve the necessary low temperatures. google.commdpi.com The presence of this compound in the refrigerant mixture necessitates careful consideration of its freezing behavior to prevent the formation of solids within the heat exchangers, which can reduce heat transfer efficiency and flow. researchgate.netgoogle.com

Beyond its role as a refrigerant component, hydrocarbons including pentane isomers have been explored as solvents for deriming the interior surfaces of cryogenic heat exchangers. google.com This application is vital for maintaining the performance of these exchangers by removing accumulated solids. google.com Direct-contact heat transfer involving this compound has also been investigated, demonstrating its potential in heat exchange systems, although the specific temperature ranges in all such studies may not be exclusively cryogenic. jeaconf.org Studies have shown that the volumetric heat transfer coefficient in this compound/water systems can be influenced by factors such as water inlet temperature and nozzle characteristics. jeaconf.org

This compound as a Chemical Feedstock and Intermediate in Petrochemical Value Chains

This compound serves as a crucial chemical feedstock and intermediate within the petrochemical industry. It is a component of natural gasoline and can be obtained through processes like the fractionation of natural gasoline or the isomerization of n-pentane. wikipedia.orgtaylorandfrancis.com this compound is a key upstream component in the production of various valuable derivatives. ihs.com

Precursor for Advanced Materials Synthesis

Within the petrochemical value chain, this compound contributes to the synthesis of advanced materials primarily through its conversion into intermediate monomers. While this compound itself may not always be a direct precursor in the final polymerization step of all advanced materials, its role as a feedstock for key monomers is significant. The petrochemical industry transforms hydrocarbons like this compound into building blocks that are then used to synthesize a wide array of polymers and materials. ihs.commu.edu.iq

Role in Production of Isoprene (B109036) and Synthetic Rubbers

One of the most significant roles of this compound in the petrochemical industry is its use as a feedstock for the production of isoprene (2-methyl-1,3-butadiene). ihs.comnih.govchemcess.comyarsintez.comresearchgate.net Isoprene is a critical monomer for the synthesis of various synthetic rubbers. The dehydrogenation of this compound is a well-established method for producing isoprene. ihs.comnih.govchemcess.comyarsintez.com Historically, the production of isoprene rubber from this compound has been a notable industrial process. yarsintez.comtatneft.ru

Isoprene derived from this compound is primarily utilized in the production of poly(cis-1,4-isoprene), often referred to as isoprene rubber. nih.govchemcess.com This synthetic rubber is designed to mimic the properties of natural rubber and is extensively used in applications such as vehicle tires. nih.govchemcess.com Additionally, isoprene is a key component in the manufacturing of styrene-isoprene-styrene (SIS) block copolymers, which function as thermoplastic rubbers and adhesives, and in the production of butyl rubber (isobutene-isoprene copolymer), known for its low gas permeability. nih.govchemcess.com

Adsorption and Separation Processes Utilizing this compound

Adsorption and separation processes are widely employed in the petrochemical industry for purifying and separating hydrocarbon mixtures, including those containing this compound. These processes are essential for obtaining high-purity products and optimizing downstream processes like isomerization. scielo.brresearchgate.net

Adsorption techniques, often utilizing fixed-bed columns and selective adsorbents, are used to separate this compound from mixtures with other hydrocarbons, such as n-pentane. scielo.brscielo.br Zeolites, with their well-defined pore structures, are common adsorbents for these separations. For instance, zeolite 5A has been studied for the separation of n-pentane from mixtures containing this compound. scielo.brscielo.br

Studies employing computational methods like Grand canonical ensemble Monte Carlo simulations have investigated the adsorption behavior and separation efficiency of this compound and n-pentane in various zeolite types, including MWW, BOG, MFI, and LTA. researchgate.netresearchgate.net These studies highlight the influence of zeolite properties such as pore size, structure, and isosteric heat on adsorption capacity and selectivity. researchgate.netresearchgate.net Research indicates that in some zeolites (BOG, MFI, LTA), n-pentane shows higher adsorption capacity than this compound, while the reverse is observed in others (MWW). researchgate.netresearchgate.net The separation performance is affected by factors like pressure and the composition of the mixture. researchgate.netresearchgate.net The preferential adsorption at low pressures and the increasing importance of size effects at higher pressures contribute to the separation mechanism. researchgate.netresearchgate.net ZSM-5 zeolite has been noted to preferentially adsorb this compound, attributed to confinement effects where the molecular kinetic diameter of this compound fits well within the zeolite's pore size. researchgate.netresearchgate.net

Selective Adsorption on Zeolitic and Metal-Organic Frameworks (MOFs) for Isomer Separation

The separation of hydrocarbon isomers, such as this compound from n-pentane and neopentane (B1206597), is a critical and energy-intensive process in the petrochemical industry. mdpi.comunt.edu Traditional methods like fractional distillation are energy-consuming due to the close boiling points of these isomers. mdpi.comunt.edu Adsorption processes using porous materials like zeolites and Metal-Organic Frameworks (MOFs) have emerged as promising alternatives for more efficient and sustainable separation. mdpi.comnih.gov

Zeolites, being microporous crystalline aluminosilicates with well-defined pore sizes, can differentiate molecules based on size and shape. nih.govacs.org For instance, 5A zeolite, exchanged with calcium, is known for its ability to separate linear paraffins like n-pentane from branched isomers such as this compound. acs.org This size-selective separation is exploited in processes like the UOP IsoSiv process for vapor phase separation and the MOLEX process for liquid phase separation of unreacted n-paraffins in isomerization units. acs.org Studies using Grand Canonical ensemble Monte Carlo (GCMC) simulations have investigated the adsorption and separation of this compound and n-pentane in various zeolites, including MWW, BOG, MFI, and LTA. researchgate.netnih.govcolab.ws These simulations indicate that the adsorption capacity is influenced by the zeolite's physical properties, such as pore size and structure, and isosteric heat. researchgate.netnih.govcolab.ws For example, in BOG, MFI, and LTA zeolites, the adsorption amount of n-pentane is higher than this compound, while the opposite is observed in MWW. researchgate.netnih.govcolab.ws MFI zeolite, in particular, has shown good separation performance due to its high shape selectivity. researchgate.netnih.govcolab.ws ZSM-5 zeolite has been shown to preferentially adsorb this compound due to confinement effects and van der Waals interactions, where the molecular kinetic diameter of this compound fits well with the pore size of ZSM-5. researchgate.netresearchgate.net

Metal-Organic Frameworks (MOFs) are another class of porous materials gaining attention for isomer separation due to their high porosity, surface area, and tunable structure and chemistry. mdpi.comresearchgate.net MOFs can be engineered to optimize host-guest interactions, allowing for discrimination between molecules with subtle differences in size, shape, and polarizability. mdpi.com Separation mechanisms in MOFs can involve size/shape exclusion or differences in adsorption affinity. mdpi.com Computational studies using GCMC and Molecular Dynamics (MD) simulations have investigated the adsorption and separation of pentane isomers, including this compound, in the UiO-66 MOF family. mdpi.comresearchgate.netrsc.orgdntb.gov.ua These studies explore the impact of functionalizing the organic linkers in UiO-66 with different groups (-H, -NH₂, -CH₃, -COOH) on adsorption isotherms, isosteric heats, and competitive behavior. mdpi.comresearchgate.netdntb.gov.ua Research on the UiO-66 (Zr) MOF has shown that the tetrahedral cages are preferred adsorption sites for both n-pentane and this compound. rsc.orgresearchgate.net In binary mixtures, this compound interacts more strongly with the material, leading to a higher adsorption selectivity for this compound over n-pentane in UiO-66 at certain temperatures. rsc.orgresearchgate.net However, the lower microscopic diffusivity of n-pentane compared to this compound in UiO-66 can result in a high separation selectivity for n-pentane/isopentane mixtures based on kinetics. rsc.org Another MOF, Fe₂(BDP)₃, with triangular-shaped 4.9 Å channels, has demonstrated superior separation performance for pentane isomers compared to other materials in transient breakthrough simulations. researchgate.net A synergistic approach combining zeolite 5A and the MIL-160(Al) MOF in a mixed-bed adsorbent has also been explored for separating pentane and hexane (B92381) isomers into high and low research octane number fractions, demonstrating efficient thermodynamic and size exclusion separation. nih.gov

Membrane Separation Technologies for this compound Recovery and Purification

Membrane separation technologies offer an energy-efficient alternative to conventional separation methods like distillation for the recovery and purification of hydrocarbons, including this compound. energy.govpp-evonik.com These technologies utilize selective membranes that allow certain components of a mixture to pass through while retaining others. vito.be Membrane processes can be used for various applications, such as removing organic vapors from air and nitrogen streams and recovering valuable hydrocarbons in petrochemical plants. energy.govvito.be

One example of a commercially applied membrane system for hydrocarbon recovery is the VaporSep® process developed by Membrane Technology and Research, Inc. (MTR). energy.govmtrinc.com This process uses membranes that are more permeable to hydrocarbon vapors than to nitrogen and other light gases. energy.govmtrinc.com VaporSep® systems have been successfully implemented in polyolefin plants to recover various chemicals, including this compound, from vent streams. energy.gov These systems help minimize monomer losses, which can be a significant operating cost in polyolefin manufacturing. energy.govmtrinc.com The process typically involves compressing the feed stream and then passing it through membrane modules, where hydrocarbons permeate through the membrane, resulting in a hydrocarbon-enriched permeate stream and a hydrocarbon-depleted residue stream. mtrinc.com The permeate stream can then be recycled or further processed. mtrinc.com

Membrane technology is also being investigated for the recovery of volatile organic compounds, such as this compound, from industrial plant flare gas. researchgate.net The application of a membrane separation system in a full-density polyethylene plant demonstrated significant reductions in the consumption of 1-butene (B85601) and this compound, with recovery rates of 71.32% and 73.22%, respectively. researchgate.net This highlights the potential of membrane systems for both environmental benefits by reducing emissions and economic benefits through product recovery. researchgate.net

Pervaporation is another membrane separation technique that has been explored for separating liquid mixtures containing this compound. psu.edumdpi.com This process combines membrane permeation with evaporation, where components are separated based on their preference to sorb into and permeate through the membrane, driven by a vapor pressure gradient. psu.edumdpi.com Studies have analyzed the transport of this compound through composite hollow fiber membranes, such as those made of silicone rubber and polysulfone, for pervaporation applications. psu.edu The type of organic solvent used in the fabrication of thin-film composite pervaporation membranes through interfacial polymerization can also impact their separation performance for various substances, including alcohols, by affecting the membrane's surface properties and free volume. nih.gov

Membrane separation technologies offer a versatile approach to this compound recovery and purification, providing potential advantages in terms of energy efficiency and product recovery in various industrial processes. energy.govvito.beresearchgate.net

Environmental Chemistry and Atmospheric Fate of Isopentane

Atmospheric Oxidation Pathways of Isopentane (B150273)

The primary removal mechanism for this compound from the atmosphere is through oxidation initiated by reactive species.

Reactions with Hydroxyl Radicals (OH) and Ozone (O3)

In the troposphere, the most significant atmospheric sink for alkanes, including this compound, is the reaction with hydroxyl radicals (OH) noaa.govcopernicus.org. This reaction is primarily responsible for their degradation and removal from the atmosphere copernicus.org. The rate constant for the reaction between OH radicals and this compound has been the subject of experimental studies across various temperatures copernicus.orgchemicalbook.com. For instance, a photooxidation rate constant of 3.90 x 10⁻¹² cm³/molecule with OH radicals in summer daylight has been reported, suggesting an atmospheric lifetime of approximately 36 hours based on this reaction chemicalbook.com. At atmospheric pressure and 300 K, another study reported a rate constant of 3.78 x 10⁻¹² cm³/molecule for the same reaction chemicalbook.com.

Reactions with ozone (O3) are generally much less reactive for alkanes compared to their reactions with OH radicals noaa.govcopernicus.org. Consequently, the reaction with ozone does not represent a significant removal pathway for this compound in the atmosphere noaa.govcopernicus.org.

The initial reaction of this compound with OH radicals involves the abstraction of a hydrogen atom, leading to the formation of an alkyl radical. This alkyl radical quickly reacts with atmospheric oxygen (O₂) to form an organic peroxy radical (RO₂). mdpi.comacs.org These peroxy radicals are key intermediates in the complex atmospheric oxidation chain of VOCs.

Formation of Secondary Organic Aerosols (SOA) Precursors from this compound

The atmospheric oxidation of VOCs, including alkanes, can lead to the formation of products with lower volatility, which can then contribute to the formation of secondary organic aerosols (SOA) copernicus.orgresearchgate.net. While this compound itself is a VOC, its oxidation products can act as precursors for SOA formation.

The oxidation of this compound initiated by OH radicals produces various oxygenated compounds. Studies have shown that the oxidation of this compound can contribute to the formation of atmospheric acetone (B3395972) and acetaldehyde (B116499) copernicus.orgcopernicus.org. For example, the oxidation of this compound has been estimated to produce 5.8 Tg/yr of acetone and 6.7 Tg/yr of acetaldehyde, although these figures might represent an upper limit due to potential overestimation of this compound in some models copernicus.orgcopernicus.org. These carbonyl compounds (acetone and acetaldehyde) can undergo further atmospheric reactions, potentially contributing to SOA formation frontiersin.org.

Compared to other classes of VOCs like cyclic compounds or those containing double bonds (e.g., isoprene (B109036) or terpenes), linear and branched alkanes like this compound are generally considered less effective precursors for SOA formation in the first generation of oxidation products frontiersin.org. However, the multi-generational oxidation of VOCs can lead to a wider variety of semi-volatile and low-volatility compounds that can condense onto existing particles or contribute to new particle formation copernicus.org.

Photochemical Degradation Mechanisms of this compound in the Troposphere

The photochemical degradation of this compound in the troposphere is primarily driven by its reaction with the hydroxyl radical (OH), which is itself a product of photochemical processes initiated by sunlight noaa.govcopernicus.orgmdpi.com. In the presence of nitrogen oxides (NOx) and sunlight, the oxidation of VOCs like this compound contributes to the formation of tropospheric ozone and other photochemical oxidants, which are key components of photochemical smog noaa.govcopernicus.orgtandfonline.com.

The degradation mechanism involves a series of radical reactions. Following the initial OH-initiated hydrogen abstraction and formation of a peroxy radical (RO₂), these radicals can react with nitric oxide (NO). Under high-NOx conditions, the reaction of RO₂ with NO typically leads to the formation of an alkoxy radical (RO) and nitrogen dioxide (NO₂) mdpi.comacs.org. NO₂ can then be photolyzed by sunlight to produce atomic oxygen, which reacts with molecular oxygen (O₂) to form ozone (O₃) tandfonline.com.

Modeling and Simulation of this compound Transport and Transformation in the Environment

Atmospheric models are essential tools for understanding and predicting the transport, transformation, and fate of VOCs like this compound. Various types of models are employed, ranging from box models to complex three-dimensional atmospheric chemistry-transport models.

Global and regional atmospheric chemistry models, such as the EMAC atmospheric-chemistry general circulation model and regional air quality models like CMAQ and WRF-Chem, incorporate the atmospheric chemistry of alkanes, including this compound, to simulate their concentrations, seasonal cycles, and contribution to the formation of secondary pollutants copernicus.orgmdpi.com. These models use chemical mechanisms (like the MCM) that describe the reaction rates and pathways of this compound with atmospheric oxidants copernicus.orgstanford.eduwhiterose.ac.uk.

Modeling studies have evaluated the performance of these models in representing the atmospheric concentrations of C3-C5 alkanes, including this compound, by comparing model outputs with observational data copernicus.orgcopernicus.org. While models can often reproduce the main features like seasonality, discrepancies can exist, such as overestimation of this compound mixing ratios in certain regions or seasons copernicus.orgcopernicus.org. These models also quantify the contribution of this compound oxidation to the formation of oxygenated compounds like acetone and acetaldehyde in the atmosphere copernicus.orgcopernicus.org.

Observation-based models (OBMs) coupled with detailed chemical mechanisms are used to investigate in-situ atmospheric photochemical processes, including the role of VOCs in ozone formation and atmospheric oxidation capacity copernicus.org. These models help in understanding the complex radical chemistry initiated by VOC oxidation copernicus.org.

Furthermore, chemical kinetic models are used to study the detailed reaction pathways and kinetics of this compound oxidation under various atmospheric conditions, providing crucial input for larger atmospheric models researchgate.netdtic.mil. Simulations using these models help in identifying the dominant reaction channels and the subsequent products formed from this compound degradation researchgate.net.

Biogeochemical Cycling of this compound

Information specifically on the biogeochemical cycling of this compound in a non-toxicological context is limited in the provided search results. Biogeochemical cycles generally describe the movement of elements and compounds through biotic and abiotic components of the Earth's systems fiveable.menumberanalytics.com. While hydrocarbons are part of the carbon cycle, and microbial processes can be involved in the degradation of some hydrocarbons, specific details regarding a distinct biogeochemical cycle for this compound were not prominently found.

Q & A

Basic Research Questions

Q. How does the molecular structure of isopentane influence its physical properties compared to other pentane isomers?

  • Methodological Answer : The branched structure of this compound (2-methylbutane) reduces intermolecular van der Waals forces compared to linear alkanes, leading to lower boiling points (−28°C) and higher volatility. Structural analysis via NMR or IR spectroscopy can confirm branching patterns. Comparative studies with neopentane (2,2-dimethylpropane) reveal how steric hindrance affects reactivity, such as halogenation rates .

Q. What are the standard experimental methods for characterizing the purity and thermophysical properties of this compound in laboratory settings?

  • Methodological Answer : Gas chromatography (GC) with flame ionization detection is used to assess purity (>99%), while differential scanning calorimetry (DSC) measures phase transitions. Enthalpy and vapor-liquid equilibria are determined using calibrated calorimeters under controlled pressure-temperature conditions, as outlined in geothermal fluid studies .

Q. How can researchers validate the biodegradability and environmental toxicity of this compound in ecological studies?

  • Methodological Answer : Follow OECD 301F guidelines for biodegradability testing, where this compound demonstrated 71.43% degradation over 28 days. Aquatic toxicity is assessed via Daphnia magna EC50 (2.3 mg/L, 48 hr) using QSAR modeling. Chronic toxicity studies should include liver function markers in mammalian models .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and theoretical cross-sectional data in positron scattering studies involving this compound?

  • Methodological Answer : Discrepancies in total cross-sectional (TCS) data between IAM-SCAR models and experiments (e.g., ±15% variance at 20 eV) arise from approximations in rotational excitation modeling. Validate theoretical frameworks using high-resolution positron beam experiments and adjust for electron correlation effects .

Q. What methodological approaches are effective in analyzing the thermodynamic enhancement of this compound mixtures in heat transfer applications?

  • Methodological Answer : Pool boiling experiments with mixtures (e.g., R245fa/isopentane) show up to 50% heat flux improvement on partially active surfaces. Use infrared thermography to map nucleation sites and correlate with mixture composition. Data reduction should normalize results to saturation pressure baselines .

Q. What strategies address gaps in thermal conductivity data for this compound in geothermal energy systems?

  • Methodological Answer : Employ three-parameter corresponding states correlations (accuracy ±5%) for geothermal conditions (100–200°C, 1–5 MPa) where experimental data are scarce. Validate against indirect measurements like transient hot-wire techniques in binary cycle simulations .

Q. How do structural differences between this compound and neopentane affect their reactivity in catalytic dehydrogenation processes?

  • Methodological Answer : this compound’s linear backbone facilitates dehydrogenation to isobutene over Pt/Al2O3 catalysts (450–500°C, 1 atm). In contrast, neopentane’s hindered structure requires higher temperatures (≥600°C). Kinetic studies using GC-MS and DFT simulations can optimize selectivity .

Q. What experimental protocols mitigate flammability risks while handling this compound in high-pressure reactions?

  • Methodological Answer : Use explosion-proof reactors with inert gas purging (N2/CO2). Monitor pressure thresholds via real-time sensors and employ microreactor setups to limit volume. Safety protocols should align with ASTM E537-12 thermal stability standards .

Data Presentation and Analysis Guidelines

  • Tabular Example : Thermophysical Properties of this compound
PropertyValue/MethodReference
Boiling Point (°C)-28
Thermal Conductivity0.013 W/m·K (estimated via correlation)
Biodegradability (%/28d)71.43
Pool Boiling Enhancement50% (R245fa/isopentane mixture)

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